methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate
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Description
“Methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate” is an organic compound . It is a derivative of coumarin, a type of benzopyrone . The compound has a molecular weight of 310.31 .
Synthesis Analysis
The synthesis of coumarin derivatives, including “methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate”, has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . A specific synthesis method for a similar compound involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Molecular Structure Analysis
The molecular structure of “methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate” can be represented by the InChI code: 1S/C18H14O5/c1-21-18(20)14-4-2-12(3-5-14)11-22-15-8-6-13-7-9-17(19)23-16(13)10-15/h2-10H,11H2,1H3 . This indicates the presence of various functional groups in the compound.Physical And Chemical Properties Analysis
“Methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate” has a molecular weight of 310.31 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the sources.Future Directions
The future directions for “methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the diverse biological activities of coumarin derivatives, there could be potential for the development of new pharmaceuticals .
properties
IUPAC Name |
methyl 4-[(2-oxochromen-7-yl)oxymethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-21-18(20)14-4-2-12(3-5-14)11-22-15-8-6-13-7-9-17(19)23-16(13)10-15/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAIKBPBGFCFBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CC(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate |
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